![molecular formula C19H17IO3 B1673795 (2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone CAS No. 147030-50-0](/img/structure/B1673795.png)
(2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone
Overview
Description
“(2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone” is a chemical compound with the empirical formula C19H16I2O3 . It is a pharmaceutical primary standard from the amiodarone API family . The compound is used in laboratory tests as specifically prescribed in the British Pharmacopoeia .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C19H16I2O3/c1-2-3-7-16-17 (12-6-4-5-8-15 (12)24-16)18 (22)11-9-13 (20)19 (23)14 (21)10-11/h4-6,8-10,23H,2-3,7H2,1H3 . This indicates that the compound has a benzofuran ring attached to a phenyl ring via a methanone group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed, and dry . The molecular weight of the compound is 546.14 .Scientific Research Applications
Pharmaceutical Applications
“(2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone” is used as a reference standard in the British Pharmacopoeia . This indicates that it’s likely used in the development and testing of pharmaceutical substances and medicinal products .
Intermediate in Drug Synthesis
This compound is used as an intermediate in the synthesis of certain drugs . For instance, it’s used as an intermediate in the synthesis of Amiodarone, a medication used to treat and prevent various types of irregular heartbeats .
Research in Synthetic Chemistry
The compound could potentially be used in research related to synthetic chemistry. Synthetic chemistry plays a crucial role in the pharmaceutical industry, with new synthetic methods expanding the realm of accessible chemical matter for modulating a broader array of biological targets .
Benzofuran Derivatives Research
The compound contains a benzofuran ring, which is a common structure in many natural products . Research on natural products containing benzofuran has increased over the past few decades, with these compounds being studied for their complex structures and potential biological activities .
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinse cautiously with water for several minutes .
properties
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-(4-hydroxy-3-iodophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17IO3/c1-2-3-7-17-18(13-6-4-5-8-16(13)23-17)19(22)12-9-10-15(21)14(20)11-12/h4-6,8-11,21H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJWRQCARFHMEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C=C3)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163580 | |
Record name | L-6424 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20163580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone | |
CAS RN |
147030-50-0 | |
Record name | L-6424 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147030500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-6424 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20163580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-6424 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/378VH98MB8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.